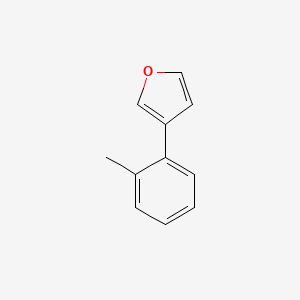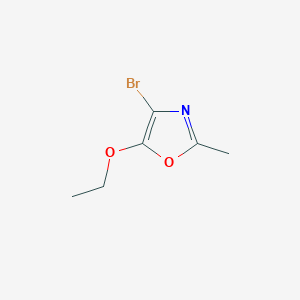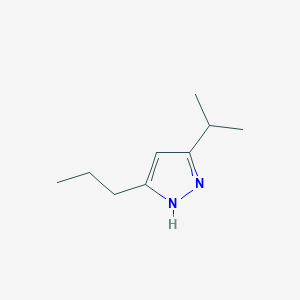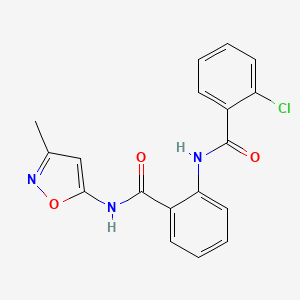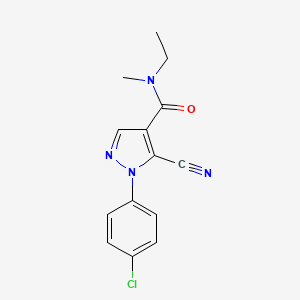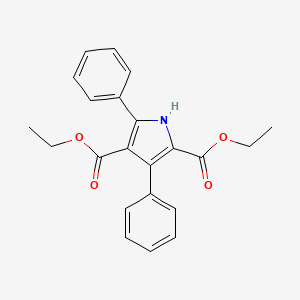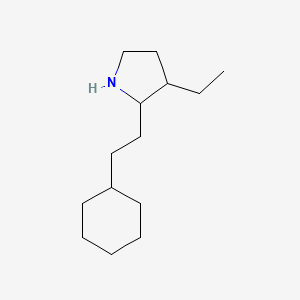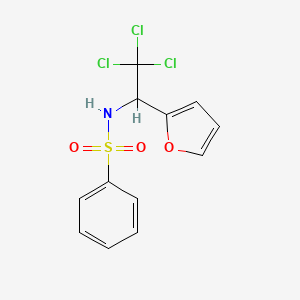
N-(2,2,2-Trichloro-1-(furan-2-yl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2,2-Trichloro-1-(furan-2-yl)ethyl)benzenesulfonamide: is a complex organic compound that features a unique combination of a furan ring, a trichloromethyl group, and a benzenesulfonamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2,2-Trichloro-1-(furan-2-yl)ethyl)benzenesulfonamide typically involves the reaction of 2,2,2-trichloro-1-(furan-2-yl)ethanol with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The furan ring in N-(2,2,2-Trichloro-1-(furan-2-yl)ethyl)benzenesulfonamide can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of furan epoxides or other oxidized derivatives.
Reduction: The trichloromethyl group can be reduced to a dichloromethyl or methyl group using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzenesulfonamide moiety can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst
Substitution: Amines, thiols
Major Products:
Oxidation: Furan epoxides, oxidized furan derivatives
Reduction: Dichloromethyl or methyl derivatives
Substitution: Various substituted benzenesulfonamides
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(2,2,2-Trichloro-1-(furan-2-yl)ethyl)benzenesulfonamide is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly in the context of sulfonamide-based inhibition mechanisms.
Medicine: The compound’s structural features make it a candidate for the development of new pharmaceuticals, especially those targeting bacterial infections or cancer cells.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of N-(2,2,2-Trichloro-1-(furan-2-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The trichloromethyl group and furan ring contribute to the compound’s overall stability and reactivity, enhancing its effectiveness in biological systems.
Vergleich Mit ähnlichen Verbindungen
- N-(2,2,2-Trichloro-1-(furan-2-yl)ethyl)acetamide
- N-(2,2,2-Trichloro-1-(furan-2-yl)ethyl)thiourea
- N-(2,2,2-Trichloro-1-(furan-2-yl)ethyl)benzamide
Comparison: N-(2,2,2-Trichloro-1-(furan-2-yl)ethyl)benzenesulfonamide is unique due to the presence of the benzenesulfonamide moiety, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced stability and reactivity, making it more suitable for certain applications in medicinal chemistry and industrial processes.
Eigenschaften
CAS-Nummer |
114084-86-5 |
|---|---|
Molekularformel |
C12H10Cl3NO3S |
Molekulargewicht |
354.6 g/mol |
IUPAC-Name |
N-[2,2,2-trichloro-1-(furan-2-yl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C12H10Cl3NO3S/c13-12(14,15)11(10-7-4-8-19-10)16-20(17,18)9-5-2-1-3-6-9/h1-8,11,16H |
InChI-Schlüssel |
QDFMPFDCHGTSGC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CO2)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


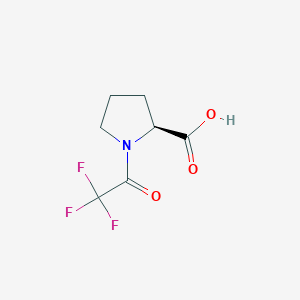
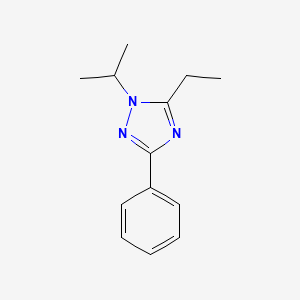
![2-(Chloromethyl)-6-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B15209021.png)

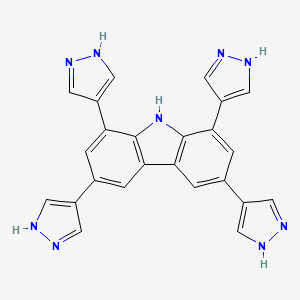
![2-(2-Methylphenyl)-N-[3-(morpholin-4-yl)propyl]quinolin-4-amine](/img/structure/B15209049.png)
